molecular formula C16H20FN3O4 B193892 (R)-Linezolid CAS No. 872992-20-6

(R)-Linezolid

Cat. No. B193892
CAS RN: 872992-20-6
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(R)-Linezolid is a synthetic antibiotic that has been used to treat a variety of bacterial infections since its introduction in 2000. It is a member of the oxazolidinone class of antibiotics, which are known for their broad spectrum of activity against a range of Gram-positive bacteria. This antibiotic is notable for its ability to penetrate the cell wall of Gram-positive bacteria and inhibit protein synthesis, resulting in the death of the bacteria. Additionally, it has been found to have a low rate of resistance and is generally well tolerated by patients.

Scientific Research Applications

  • Resistance Mechanisms in Staphylococcus aureus :

    • Linezolid resistance in methicillin-resistant Staphylococcus aureus (MRSA) can occur via the cfr gene, which modifies the ribosomal RNA, impacting the antibiotic's binding site and conferring resistance to several clinically relevant antibiotics (Toh et al., 2007).
    • In Staphylococcus aureus, resistance typically involves mutations at the linezolid binding site on the ribosome, particularly in 23S rRNA and ribosomal proteins L3 and L4 (Long & Vester, 2011).
  • Efficacy Against Gram-Positive Pathogens :

    • New oxazolidinones, like Rx-01_423 and Rx-01_667, exhibit improved potency over linezolid against serious Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci, and extend coverage to linezolid-resistant microbes (Lawrence et al., 2008).
  • Side Effects and Mitochondrial Impact :

    • Prolonged use of linezolid can lead to optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure, likely due to its inhibition of mitochondrial protein synthesis (De Vriese et al., 2006).
  • Resistance in Mycobacterium tuberculosis :

    • Linezolid is increasingly important for multidrug-resistant tuberculosis treatment, with resistance mechanisms involving rrl and rplC mutations (Zhang et al., 2016).
  • Emergence in Various Clonal Complexes :

    • Linezolid-resistant Staphylococcus aureus and Staphylococcus epidermidis strains have emerged in diverse genetic backgrounds, indicating independent emergence in multiple clones (Wong et al., 2010).
  • New Oxazolidinones Overcoming Linezolid Resistance :

    • The Rχ-01 family of oxazolidinones shows improved binding to the ribosomal A-site and greater efficacy against linezolid-resistant isolates, offering an alternative to overcome resistance (Skripkin et al., 2008).
  • Application in Treating Gram-Positive Infections :

    • Linezolid is effective against community-acquired pneumonia, skin infections, and other infections caused by Gram-positive bacteria, including VRE and methicillin-resistant staphylococci (Zahedi Bialvaei et al., 2017).

properties

IUPAC Name

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275723
Record name acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872992-20-6
Record name R-Linezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-LINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Linezolid
Reactant of Route 2
Reactant of Route 2
(R)-Linezolid
Reactant of Route 3
Reactant of Route 3
(R)-Linezolid
Reactant of Route 4
Reactant of Route 4
(R)-Linezolid
Reactant of Route 5
Reactant of Route 5
(R)-Linezolid
Reactant of Route 6
Reactant of Route 6
(R)-Linezolid

Q & A

Q1: Beyond its established antibacterial activity, is there potential for (R)-Linezolid to be repurposed for other viral infections like COVID-19?

A1: While (R)-Linezolid is primarily recognized for its activity against vancomycin-resistant Enterococcus faecium infections [], research exploring its potential against SARS-CoV-2 is underway. Although specific findings were not detailed in the provided abstract [], studies investigating the "potential activity of (R)-Linezolid against SARS-CoV-2 using electronic and molecular docking" suggest ongoing efforts to explore its antiviral applications. This area requires further research to determine if (R)-Linezolid demonstrates viable antiviral activity and if it can be developed into a treatment option for COVID-19.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.